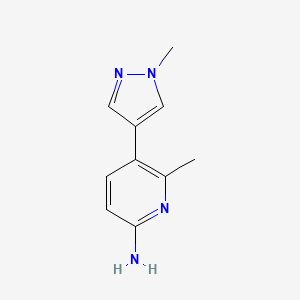

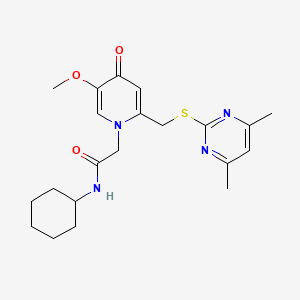

![molecular formula C19H19ClN2O3S B2933213 N-(4-chlorophenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898419-54-0](/img/structure/B2933213.png)

N-(4-chlorophenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(4-chlorophenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide” is a complex organic compound. It contains a pyrrolo[3,2,1-ij]quinoline core, which is a bicyclic structure consisting of a pyrrole ring fused with a quinoline . The compound also has a sulfonamide group (-SO2NH2), which is a common functional group in many pharmaceuticals .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the pyrrolo[3,2,1-ij]quinoline core. This could potentially be achieved through cyclization of appropriate precursors . The sulfonamide group could then be introduced through a substitution reaction .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused ring system of the pyrrolo[3,2,1-ij]quinoline core, the sulfonamide group, and the 4-chlorophenethyl substituent. The presence of these functional groups would likely confer specific physical and chemical properties to the molecule .

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The pyrrolo[3,2,1-ij]quinoline core might undergo electrophilic substitution reactions, while the sulfonamide group could participate in a variety of reactions, including hydrolysis and condensation .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could enhance its water solubility, while the fused ring system might contribute to its stability .

Wissenschaftliche Forschungsanwendungen

Neuroscience and Pharmacology

This compound has a structure that suggests potential activity in the realm of neuroscience and pharmacology. Its core structure, related to phenylethylamine (PEA), indicates it could act as a neuromodulator influencing mood, cognition, and behavior. PEA is known to regulate neurotransmitter levels, particularly dopamine and norepinephrine, contributing to feelings of euphoria and alertness .

Drug Discovery

The presence of a chlorine atom and a nitro group within the compound’s structure can enhance its biological activity, making it a valuable candidate for drug discovery. Chlorine atoms are known to improve the pharmacological properties of molecules, while the nitro group is associated with a wide range of therapeutic agents, including antimicrobials and cancer treatments .

Antiviral Research

Compounds with similar structures have shown antiviral activity against various viruses, such as the tobacco mosaic virus. This suggests that our compound of interest could be synthesized and tested for its efficacy in inhibiting viral replication or assembly .

Anti-inflammatory and Analgesic Properties

Indole derivatives, which share a similar molecular framework with our compound, have demonstrated anti-inflammatory and analgesic activities. This implies that the compound could be explored for its potential to treat inflammatory conditions and pain .

Medicinal Chemistry

The compound’s unique structure makes it a subject of interest in medicinal chemistry for the synthesis of bio-functional hybrid molecules. These molecules could be characterized for their potential use in various therapeutic areas, including the treatment of mood disorders and ADHD .

Wirkmechanismus

Target of Action

The primary targets of this compound are enzymes such as dihydropteroate synthetase and carbonic anhydrase . These enzymes play crucial roles in various biological processes. Dihydropteroate synthetase is important for the production of folate, a vital component for DNA synthesis and cell division . Carbonic anhydrase is involved in maintaining pH balance and fluid balance in the body .

Mode of Action

The compound acts as a competitive inhibitor of the enzyme dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme, and binds to the enzyme’s active site, preventing PABA from binding . This inhibits the formation of dihydrofolate and tetrahydrofolate, essential components for bacterial DNA growth and cell division .

Biochemical Pathways

By inhibiting dihydropteroate synthetase, the compound disrupts the folate synthesis pathway in bacteria . This leads to a deficiency of tetrahydrofolate, a coenzyme required for the synthesis of purines and pyrimidines, which are the building blocks of DNA . As a result, bacterial DNA synthesis and cell division are inhibited .

Pharmacokinetics

Sulfonamides, in general, are known to be readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . Their antibacterial action can be inhibited by pus .

Result of Action

The inhibition of bacterial DNA synthesis and cell division by the compound results in a bacteriostatic effect . . This allows the immune system to effectively eliminate the bacteria.

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the presence of pus can inhibit its antibacterial action . Additionally, the compound’s action may be affected by the pH of the environment, as this can influence the ionization state of the compound and its ability to cross cell membranes.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(4-chlorophenyl)ethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O3S/c20-16-4-1-13(2-5-16)7-9-21-26(24,25)17-11-14-3-6-18(23)22-10-8-15(12-17)19(14)22/h1-2,4-5,11-12,21H,3,6-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFUBKCRPLUREQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NCCC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

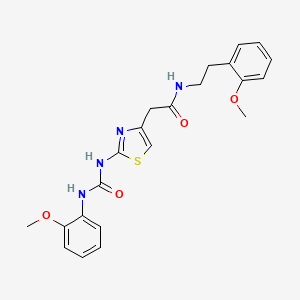

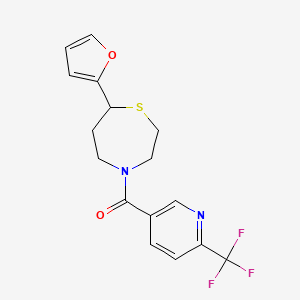

![2,4-dichloro-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2933131.png)

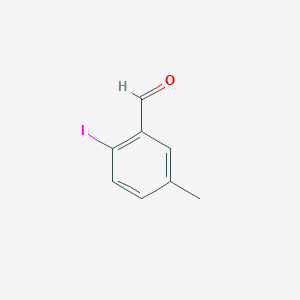

![N6-butyl-N4-(4-methoxyphenyl)-N6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2933133.png)

![(1R,2R)-2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]cyclobutan-1-ol](/img/structure/B2933138.png)

![N-(5-chloro-2-methoxyphenyl)-2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B2933139.png)

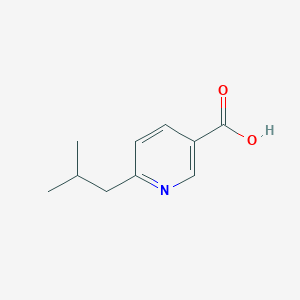

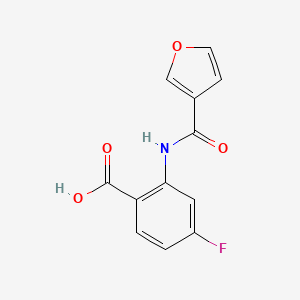

![2-[(2-Fluorobenzoyl)amino]-4-methylbenzenecarboxylic acid](/img/structure/B2933140.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-dichlorobenzamide](/img/structure/B2933152.png)

![Ethyl 2-amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate](/img/structure/B2933153.png)